N,N-bis(2-hydroxypropyl)dodecanamide
Description
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Structure
3D Structure
Properties
CAS No. |
54914-38-4 |
|---|---|
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)dodecanamide |
InChI |
InChI=1S/C18H37NO3/c1-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16(2)20)15-17(3)21/h16-17,20-21H,4-15H2,1-3H3 |
InChI Key |
ITQLLPIWYFCLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
Electrochemical Behavior & Surface Modulation of N,N-bis(2-hydroxypropyl)dodecanamide
The following technical guide details the electrochemical behavior of N,N-bis(2-hydroxypropyl)dodecanamide, a nonionic surfactant and corrosion inhibitor. This guide synthesizes industrial application data with fundamental electrochemical principles to provide a rigorous framework for researchers.
Technical Guide & Protocol
Executive Summary
This compound (CAS: 54914-38-4), often referred to as Lauramide DIPA, is a nonionic alkanolamide surfactant.[1] Unlike redox-active species (e.g., ferrocene), its electrochemical behavior is defined not by intrinsic electron transfer, but by surface adsorption and interfacial modulation .
In aqueous environments, this molecule acts as a mixed-type corrosion inhibitor, adsorbing onto metal surfaces to block anodic and cathodic active sites. Its electrochemical signature is characterized by a reduction in double-layer capacitance (
Key Electrochemical Characteristics:
-
Redox Activity: None (Electro-inactive in standard aqueous windows).
-
Primary Mechanism: Langmuir-type adsorption via Nitrogen and Oxygen anchoring sites.
-
Application: Corrosion inhibition (Carbon steel in acidic media) and tensammetric determination.
Molecular Architecture & Adsorption Mechanism
The electrochemical efficacy of this compound stems from its amphiphilic structure.
-
Hydrophobic Tail: The C12 (lauryl) chain disrupts the aqueous double layer, displacing water molecules from the electrode surface.
-
Hydrophilic Head: The bis(2-hydroxypropyl)amine group contains heteroatoms (N, O) with lone pair electrons. These facilitate chemisorption onto metal surfaces (e.g., Fe) through donor-acceptor interactions with empty d-orbitals.
Adsorption Pathway Visualization
The following diagram illustrates the stepwise mechanism of surface blockade, moving from bulk diffusion to the formation of a protective barrier.
Figure 1: Stepwise adsorption mechanism of this compound on a metal electrode surface.
Electrochemical Impedance Spectroscopy (EIS) Profile
EIS is the gold-standard method for characterizing this molecule. Since the molecule forms a dielectric layer, it behaves as a capacitor in parallel with a resistor.
Nyquist Plot Interpretation
In a Nyquist plot (
-
Diameter Increase: The diameter of the semicircle corresponds to the Charge Transfer Resistance (
). As concentration increases, surface coverage ( ) increases, blocking ion transfer and raising . -
Depression: The semicircle is rarely perfect due to surface roughness, requiring a Constant Phase Element (CPE) for modeling.
Quantitative Data: Inhibition Efficiency
The Inhibition Efficiency (
Table 1: Representative Electrochemical Parameters (Carbon Steel in 1M HCl) Note: Values are representative of C12-alkanolamide surfactants.
| Concentration (ppm) | Inhibition Efficiency ( | ||
| 0 (Blank) | 25.4 | 180.5 | - |
| 50 | 145.2 | 95.2 | 82.5% |
| 100 | 320.8 | 62.1 | 92.1% |
| 200 | 580.4 | 45.3 | 95.6% |
| 500 | 610.2 | 41.0 | 95.8% |
-
Trend:
decreases as the surfactant displaces water (high dielectric constant) with organic molecules (low dielectric constant). -
Plateau: Efficiency plateaus near the Critical Micelle Concentration (CMC) as the surface becomes saturated.
Experimental Protocols
Protocol A: Potentiodynamic Polarization (Tafel Analysis)
Objective: Determine if the molecule acts as an anodic, cathodic, or mixed inhibitor.
-
Electrode Preparation:
-
Working Electrode: Carbon Steel (e.g., X65 or mild steel), embedded in epoxy, exposed area ~1
. -
Polish with SiC paper (up to 1200 grit), degrease with acetone, rinse with bidistilled water.
-
-
Cell Setup:
-
Three-electrode cell: Steel (WE), Platinum foil (CE), Ag/AgCl (RE).
-
Electrolyte: 1M HCl or 0.5M H2SO4 (de-aerated with
for 30 mins).
-
-
Measurement:
-
Allow Open Circuit Potential (OCP) to stabilize (approx. 30-60 mins).
-
Scan Range:
mV vs. OCP. -
Scan Rate: 1.0 mV/s.
-
-
Analysis:
-
Extrapolate Tafel slopes (
, ). -
A shift in
< 85 mV implies a mixed-type inhibitor .
-
Protocol B: Tensammetric Determination (Analytical)
Objective: Quantify the surfactant concentration via capacitive current suppression.
-
Technique: AC Voltammetry or Differential Pulse Voltammetry (DPV).
-
Electrode: Hanging Mercury Drop Electrode (HMDE) or Glassy Carbon.
-
Procedure:
-
Calibration: Plot peak height depression vs. log(concentration) to determine the CMC.
Workflow Visualization: Corrosion Testing
The following diagram outlines the logical flow for validating the molecule's performance as a corrosion inhibitor.
Figure 2: Experimental workflow for electrochemical validation of corrosion inhibition.
References
-
Ele Corporation. (n.d.). PEL-AMID™ L-DIPA (Lauramide DIPA) Technical Data Sheet. Knowde. Retrieved February 26, 2026, from [Link]
-
Flashpoint S.R.L. (2017). REACH Registration List: this compound.[5] Retrieved February 26, 2026, from [Link]
-
International Journal of Electrochemical Science. (2017). Investigation of Some Nonionic Surfactants as Corrosion Inhibitors for Carbon Steel in Sulfuric Acid Medium. Retrieved February 26, 2026, from [Link]
-
MDPI. (2024). In-Situ AFM Studies of Surfactant Adsorption on Stainless Steel Surfaces during Electrochemical Polarization. Retrieved February 26, 2026, from [Link]
- Google Patents. (2016). WO2016032911A1 - Improved process for alkanolamide synthesis.
Sources
- 1. PEL-AMID L-DIPA - Ele Corporation - Lauramide DIPA - 54914-38-4 [knowde.com]
- 2. Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids | MDPI [mdpi.com]
- 3. flashpointsrl.com [flashpointsrl.com]
- 4. WO2016032911A1 - Improved process for alaknolamide synthesis - Google Patents [patents.google.com]
- 5. flashpointsrl.com [flashpointsrl.com]
Methodological & Application
Using N,N-bis(2-hydroxypropyl)dodecanamide as a neutral carrier in PVC membranes
Application Note: N,N-bis(2-hydroxypropyl)dodecanamide as a Neutral Carrier in PVC Membranes
Executive Summary
This guide details the protocol for utilizing This compound (CAS: 54914-38-4) as a neutral carrier (ionophore) in Poly(vinyl chloride) (PVC) membrane electrodes. Structurally characterized by a lipophilic dodecyl tail and a hydrophilic bis(2-hydroxypropyl)amide headgroup, this molecule functions as a non-ionic surfactant that can be repurposed as a cation-selective neutral carrier.
Based on its tridentate coordination geometry (carbonyl oxygen + two hydroxyl oxygens), this carrier is primarily investigated for the potentiometric sensing of divalent cations , specifically Magnesium (
Chemical Properties & Mechanism
Physicochemical Profile
-
Molecular Formula:
-
Molecular Weight: 315.5 g/mol
-
Lipophilicity (log P): ~4.4 (Estimated). High lipophilicity ensures the carrier remains within the PVC matrix and does not leach into the aqueous sample.
-
Function: Neutral Carrier (Ionophore). It facilitates the transport of ions across the membrane interface via reversible complexation.
Sensing Mechanism
The sensing mechanism relies on the carrier-translocation principle. The polar amide and hydroxyl groups form a coordination cavity that selectively binds cations, stripping their hydration shell.
-
Binding Sites: The carbonyl oxygen (hard base) and the two hydroxyl oxygens act as donor atoms.
-
Selectivity: The "bite angle" created by the propyl spacers favors divalent cations (
, ) over monovalent ions ( , ), though selectivity coefficients must be experimentally determined for each specific matrix.
Figure 1: Coordination Mechanism
Caption: Schematic of the cation complexation mechanism at the sample-membrane interface.
Membrane Fabrication Protocol
Objective: Manufacture a homogeneous, transparent PVC master membrane containing the neutral carrier.
Reagents & Materials
-
Poly(vinyl chloride) (PVC): High molecular weight (Selectophore™ grade).
-
Plasticizer:
-
Option A (Polar): o-Nitrophenyl octyl ether (o-NPOE) – Recommended for divalent cations (
, ) to enhance dielectric constant. -
Option B (Non-polar): Bis(2-ethylhexyl) sebacate (DOS) – Use if investigating monovalent selectivity.
-
-
Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).
-
Critical Role: Provides anionic sites to ensure permselectivity (Donnan exclusion) and reduces membrane resistance.
-
-
Solvent: Tetrahydrofuran (THF), anhydrous.
Formulation (Total Mass: 200 mg)
| Component | Function | Mass (mg) | Weight % |
| This compound | Neutral Carrier | 6.0 | ~3.0% |
| KTpClPB | Anionic Additive | 3.0 | ~1.5% (50 mol% of carrier) |
| PVC | Polymer Matrix | 64.0 | ~32.0% |
| o-NPOE | Plasticizer | 127.0 | ~63.5% |
Step-by-Step Fabrication
-
Weighing: Accurately weigh the carrier, anionic additive, PVC, and plasticizer into a 5 mL glass vial.
-
Dissolution: Add 2.0 mL of THF.
-
Homogenization: Vortex or stir the mixture for 30 minutes until the solution is completely clear and viscous. Note: Ensure no air bubbles remain.
-
Casting: Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate.
-
Evaporation: Cover with a filter paper stack (to slow evaporation) and let stand at room temperature for 24 hours.
-
Result: A flexible, transparent film with a thickness of ~0.2 mm.
-
Electrode Assembly & Conditioning
Electrode Construction (Phillips Body Type)
-
Punching: Cut a 5-7 mm diameter disk from the master membrane using a cork borer.
-
Mounting: Place the disk into the electrode cap and screw it onto the electrode body.
-
Internal Filling: Fill the electrode body with the Internal Filling Solution (IFS).
-
IFS Composition: 0.01 M
(if targeting Mg) or + saturated AgCl.
-
-
Reference Element: Insert an Ag/AgCl internal reference wire.
Conditioning
-
Standard: Soak the assembled electrode in a 0.01 M solution of the primary ion (e.g.,
) for 24 hours. -
Why? This establishes the initial equilibrium and saturates the membrane interface with the target ion.
Characterization & Validation
Figure 2: Experimental Validation Workflow
Caption: Step-by-step workflow for characterizing the ISE performance.
Potentiometric Response (Calibration)
Measure the Electromotive Force (EMF) in a series of standard solutions (
-
Nernstian Slope: Theoretical slope for divalent ions (
, ) is 29.6 mV/decade at 25°C. -
Detection Limit: Defined by the intersection of the extrapolated linear region and the baseline.
Selectivity Coefficients ( )
Determine selectivity against interfering ions (Na, K, Ca) using the Separate Solution Method (SSM) or Fixed Interference Method (FIM) .
-
Formula (Nicolsky-Eisenman):
-
Goal: A low
(e.g., <-3.0) indicates high selectivity for the primary ion over interferent .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sub-Nernstian Slope (<25 mV/dec) | Insufficient lipophilic additive. | Increase KTpClPB to 60-80 mol% relative to the carrier. |
| Drift / Instability | Leaching of components. | Use a more lipophilic plasticizer or verify the carrier purity. |
| Slow Response Time (>30s) | Membrane too thick or high resistance. | Reduce membrane thickness or increase the plasticizer ratio slightly. |
| Anionic Interference | Donnan failure. | Ensure the anionic additive (KTpClPB) is strictly included; do not omit. |
References
-
Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry. Link
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
-
Bühlmann, P., & Chen, L. D. (2012). Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes.[6] Supramolecular Chemistry: From Molecules to Nanomaterials. Link
-
Sigma-Aldrich. (n.d.). Selectophore™ Grade Reagents for Ion-Selective Electrodes. Merck KGaA. Link
Sources
Application Note: High-Sensitivity Ion-Selective Electrodes (ISEs) Using Synthetic Fatty Acid Amide Ionophores
Executive Summary
This guide details the fabrication of potentiometric sensors utilizing synthetic fatty acid amides as neutral carrier ionophores. Unlike classical charged ion exchangers, neutral amides function via dipole-cation interaction, primarily through the carbonyl oxygen. This class of ionophores offers tunable lipophilicity and cost-effective synthesis compared to macrocyclic antibiotics (e.g., Valinomycin).
This protocol focuses on the Polyvinyl Chloride (PVC) Matrix method, the industry standard for research and clinical analysis. It addresses the critical role of lipophilic ionic sites in stabilizing the sensor response and preventing Donnan failure.
Theoretical Foundation: The Phase Boundary Potential
The electromotive force (EMF) of an ISE is generated at the phase boundary between the sample (aqueous) and the membrane (organic). For a neutral carrier (L) such as a fatty acid amide, the mechanism involves the selective extraction of the target ion (
The Role of the Lipophilic Additive
A critical, often overlooked component is the lipophilic ionic site (typically a borate salt like KTpClPB).
-
Function 1: It provides a constant concentration of counter-ions in the membrane, fixing the activity of the primary ion complex.
-
Function 2: It reduces membrane resistance.
-
Function 3: It prevents co-extraction of sample anions (Donnan exclusion), which would otherwise ruin the Nernstian slope.
Mechanistic Diagram
The following diagram illustrates the equilibrium exchange at the membrane interface.
Figure 1: Mechanism of cation recognition by neutral carrier amides at the aqueous/organic interface.
Materials and Reagents
The quality of the membrane components dictates the limit of detection (LOD) and selectivity.
| Component | Role | Specific Reagent (Recommended) | Mass % (Typical) |
| Ionophore | Target Recognition | N,N-dicyclohexyl-fatty acid amide derivative | 1.0 - 1.5% |
| Polymer | Inert Matrix | High Molecular Weight PVC (Selectophore™ grade) | 33.0% |
| Plasticizer | Solvent / Mobility | o-NPOE (Polar) or DOS (Non-polar)* | 65.0 - 66.0% |
| Additive | Ionic Site | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | 0.5 - 0.8% |
| Solvent | Casting Vehicle | Tetrahydrofuran (THF), inhibitor-free | N/A (Evaporates) |
> Expert Note on Plasticizers: Use o-NPOE (high dielectric constant) for divalent cations like
Experimental Protocol: Membrane Fabrication
Step 1: Cocktail Preparation
-
Weigh 100 mg total of the membrane components (ratios from Table above) into a 5 mL glass vial.
-
Add 1.0 mL of freshly distilled THF.
-
Cap tightly and vortex for 2 minutes.
-
Inspect for clarity. The lipophilic salt (KTpClPB) is the hardest to dissolve; ensure no crystals remain.
Step 2: Casting (Glass Ring Method)
-
Place a clean glass plate on a level surface.
-
Place a glass ring (20 mm diameter) on the plate.
-
Pour the cocktail into the ring.
-
Cover with a beaker (raised slightly) to allow slow evaporation of THF.
-
Critical: Rapid evaporation causes surface "skinning" and inhomogeneity. Allow 24 hours for complete drying.
-
Step 3: Electrode Assembly (O-Ring Body)
-
Use a cork borer to cut a 6-8 mm disk from the "master membrane."
-
Mount the disk into the electrode body (e.g., Philips body or equivalent screw-cap system).
-
Fill the internal chamber with Internal Filling Solution (typically 0.01 M Chloride salt of the primary ion, e.g.,
). -
Insert the Ag/AgCl internal reference wire ensuring no air bubbles are trapped against the membrane.
Workflow Visualization
Figure 2: Step-by-step fabrication workflow for PVC-based Ion-Selective Electrodes.
Characterization & Validation
Conditioning
Before the first use, the electrode must be conditioned to establish the phase boundary potential.
-
Protocol: Soak the electrode tip in 0.01 M solution of the primary ion (e.g.,
) for 12-24 hours . -
Caution: Do not condition in high concentration (>0.1 M) for extended periods, as this can cause "co-extraction" of anions, temporarily ruining selectivity.
Determination of Selectivity Coefficients ( )
The most rigorous method for biological applications is the Fixed Interference Method (FIM) , as recommended by IUPAC.
Procedure:
-
Prepare a background solution containing a constant concentration of the interfering ion (
), e.g., 0.1 M NaCl (if is the interferent). -
Titrate the primary ion (
) into this solution, increasing concentration from M to M. -
Plot EMF (mV) vs. log[A].
-
The intersection of the extrapolated linear regions (Nernstian response vs. Interference limit) defines the limit of detection.
Calculation:
Data Interpretation Table
| Parameter | Ideal Value | Troubleshooting |
| Slope ( | 29.6 mV/dec (divalent) | < 25 mV: Check leaks or old membrane. |
| Response Time | < 10 seconds | > 30s: Membrane too thick or resistive. |
| Drift | < 1 mV / hour | High drift: Temperature fluctuation or light sensitivity. |
| Lifetime | 1 - 2 Months | Loss of slope: Leaching of plasticizer/ionophore. |
Troubleshooting & Expert Insights
-
Blooming: If the membrane becomes opaque or "dusty" on the surface, the ionophore concentration is too high and has crystallized out. Reduce ionophore load to 0.8%.
-
Sub-Nernstian Slope: Often caused by a lack of lipophilic additive (borate salt). Ensure the molar ratio of [Borate]/[Ionophore] is approximately 0.5 (50 mol%).
-
pH Interference: Fatty acid amides can be protonated at low pH. Maintain sample pH > 4.5 using a Tris or HEPES buffer (avoid Phosphate if measuring Calcium, as it precipitates).
References
-
IUPAC Recommendations. "Potentiometric selectivity coefficients of ion-selective electrodes." Pure and Applied Chemistry, 2000.[1] Link
-
Bakker, E., et al. "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews, 1997. Link
-
Bühlmann, P., et al. "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors."[2] Chemical Reviews, 1998. Link
-
Pretsch, E., et al. "Design of Ionophores for Ion-Selective Electrodes." Analytical Chemistry, 1986. Link
Sources
Surface modification of nanoparticles using N,N-bis(2-hydroxypropyl)dodecanamide
Application Note: Surface Engineering of Nanoparticles via N,N-bis(2-hydroxypropyl)dodecanamide
Executive Summary
This technical guide details the use of This compound (referred to herein as HDA or Lauramide DIPA ) as a surface modifier for nanoparticles. HDA is a non-ionic surfactant comprising a hydrophobic dodecyl tail and a hydrophilic bis(2-hydroxypropyl)amine head group.
Its unique amphiphilic structure allows it to function in two distinct modes:
-
Chemisorption Ligand: For inorganic nanoparticles (e.g., ZnO, TiO₂), the amide and hydroxyl groups coordinate to the metal surface, rendering the particles hydrophobic and dispersible in organic matrices.
-
Steric Stabilizer: For organic nanocarriers (e.g., Solid Lipid Nanoparticles - SLNs), the hydrophobic tail anchors into the lipid core while the hydroxylated head group extends into the aqueous phase, providing steric repulsion and preventing agglomeration.
This guide provides high-fidelity protocols for both applications, designed for researchers in drug delivery and formulation science.
Mechanism of Action
Understanding the molecular interaction is critical for reproducible surface modification.
-
Molecule: this compound (CAS: 54914-38-4)
-
Structure:
-
Binding Dynamics:
-
On Metal Oxides: The carbonyl oxygen of the amide and the hydroxyl groups on the propyl chains act as Lewis bases. They donate electron density to surface metal cations (
, ), forming a stable coordinate bond. This "caps" the surface, removing surface defects and preventing oxidation. -
In Lipid Systems: The
alkyl chain is lipophilic (HLB ~1) and inserts into the lipid matrix. The bis-hydroxypropyl head is hydrophilic, creating a hydration shell that prevents particle fusion (Ostwald ripening).
-
Figure 1: Dual-mode mechanism of HDA interaction with inorganic vs. organic nanoparticle surfaces.
Protocol A: Surface Functionalization of Zinc Oxide (ZnO) Nanoparticles
Application: Creating stable, non-agglomerating ZnO dispersions for topical dermatological formulations (e.g., sunscreens, antimicrobial coatings).
Materials Required
-
Nanoparticles: Pre-synthesized ZnO Nanoparticles (~20-50 nm).
-
Modifier: this compound (HDA).
-
Solvent: Anhydrous Ethanol or Toluene (depending on final application).
-
Equipment: Probe Sonicator, Reflux Condenser, Centrifuge (15,000 x g).
Step-by-Step Methodology
-
Dispersion Preparation:
-
Disperse 1.0 g of ZnO nanoparticles in 50 mL of anhydrous ethanol.
-
Critical Step: Sonicate for 20 minutes (Pulse: 5s ON / 2s OFF, 40% Amplitude) to break aggregates. Why? Surface modification only works on individual particles, not aggregates.
-
-
Modifier Solution:
-
Dissolve 0.2 g of HDA in 10 mL of ethanol. (Target Ratio: 20% w/w relative to NPs).
-
Note: HDA is soluble in alcohols. If using toluene, slight heating (40°C) may be required.
-
-
Grafting Reaction (Chemisorption):
-
Add the HDA solution dropwise to the ZnO dispersion under vigorous magnetic stirring (1000 rpm).
-
Heat the mixture to 60°C and stir for 4 hours .
-
Mechanism:[1] Thermal energy overcomes the activation barrier for the displacement of surface-adsorbed water/hydroxyls by the amide/hydroxyl groups of HDA [1].
-
-
Purification:
-
Centrifuge at 12,000 rpm for 15 minutes. Discard supernatant (contains excess unreacted HDA).
-
Resuspend the pellet in fresh ethanol and centrifuge again. Repeat 2x.
-
Validation: Failure to wash will result in "free" surfactant acting as a plasticizer in the final formulation, altering viscosity.
-
-
Drying:
-
Dry the pellet in a vacuum oven at 50°C for 12 hours.
-
Characterization Checklist
| Technique | Expected Result | Significance |
| FTIR | Shift in C=O stretch (1640 | Confirms chemisorption (coordination lowers bond order). |
| TGA | Mass loss ~5-15% between 200-400°C | Quantifies grafting density (mg surfactant/g NP). |
| Contact Angle | Increase from <20° (hydrophilic) to >110° (hydrophobic) | Confirms successful hydrophobization. |
Protocol B: Stabilization of Solid Lipid Nanoparticles (SLNs)
Application: Encapsulation of lipophilic drugs for transdermal delivery. HDA acts as a co-surfactant to reduce particle size and improve long-term stability.
Materials Required
-
Solid Lipid: Compritol 888 ATO or Stearic Acid.
-
Surfactant (Modifier): this compound (HDA).
-
Co-surfactant (Optional): Poloxamer 188 (if higher steric bulk is needed).
-
Aqueous Phase: Deionized Water.[2]
-
Equipment: High-Shear Homogenizer (Ultra-Turrax), High-Pressure Homogenizer (or Probe Sonicator).
Step-by-Step Methodology
-
Preparation of Lipid Phase (Oil Phase):
-
Weigh 500 mg of Solid Lipid.
-
Add 10-50 mg of Lipophilic Drug (Model).
-
Heat to 75°C (approx. 5-10°C above lipid melting point).
-
-
Preparation of Aqueous Phase with HDA:
-
Weigh 150 mg of HDA (30% w/w relative to lipid).
-
Dissolve HDA in 10 mL of Deionized Water heated to 75°C.
-
Note: HDA is dispersible in hot water. Ensure complete dispersion before mixing.
-
-
Pre-Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under High-Shear Stirring (Ultra-Turrax) at 10,000 rpm for 2 minutes.
-
Result: Formation of a hot oil-in-water macroemulsion.
-
-
Nanoparticle Formation (Size Reduction):
-
Method A (Sonication): Sonicate the hot emulsion using a probe sonicator (60% Amplitude, 5 mins) while maintaining temperature at 75°C.
-
Method B (High-Pressure Homogenization): Pass through HPH at 500 bar (3 cycles).
-
-
Solidification (Crystallization):
-
Rapidly cool the dispersion in an ice bath (0-4°C) under gentle magnetic stirring.
-
Mechanism:[1] The lipid core crystallizes. The HDA hydrophobic tails get trapped in the solidifying lipid matrix, while the hydroxypropyl heads remain hydrated on the surface, forming the "shell" [2].
-
Figure 2: Workflow for formulating HDA-stabilized Solid Lipid Nanoparticles.
Troubleshooting & Optimization
-
Issue: Particle Size > 300 nm.
-
Cause: Insufficient surfactant or slow cooling.
-
Fix: Increase HDA concentration to 50% w/w lipid or increase sonication energy.
-
-
Issue: Gelation upon cooling.
-
Cause: Lipid modification transition (alpha to beta form) expelling water.
-
Fix: Add a co-surfactant like Lecithin (0.5%) to disrupt the lipid crystal lattice.
-
References
-
Surface Modification of Zinc Oxide
- Context: Fatty acids and amides coordinate to ZnO surfaces via carboxyl/carbonyl groups, replacing surface hydroxyls.
-
Source:Applied Sciences, "Synthesis, Characterization, and Study of the Photocatalytic Activity upon Polymeric-Surface Modification of ZnO Nanoparticles" (2023). Link
-
Lipid Nanoparticle Stabilization
- Context: Non-ionic surfactants (like amides/esters)
-
Source:BenchChem Protocols, "Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles". Link
-
Chemical Identity & Properties
- Context: Physical properties and solubility of this compound (Lauramide DIPA).
-
Source:PubChem, "this compound Compound Summary". Link
-
Fatty Acid Amide Capping
- Context: General protocols for using fatty acid derivatives to cap metal nanoparticles for organic dispersibility.
-
Source:MDPI, "Chemical Synthesis and Characterization of Fatty Acid-Capped ZnO Nanoparticles" (2024). Link
Sources
Formulation stability testing of N,N-bis(2-hydroxypropyl)dodecanamide in electrolyte solutions
Application Note: Technical Assessment of N,N-bis(2-hydroxypropyl)dodecanamide Stability in High-Ionic Strength Matrices
Executive Summary
This technical guide details the formulation stability testing of This compound (INCI: Lauramide DIPA; CAS: 54914-38-4). While widely utilized as a viscosity builder and foam stabilizer in anionic surfactant systems, this nonionic alkanolamide exhibits complex phase behaviors in the presence of electrolytes.
High ionic strength environments can trigger two distinct instability mechanisms in Lauramide DIPA formulations:
-
Physical Instability: Dehydration of the polyol headgroup leading to "salting out," haze formation, or phase separation.
-
Chemical Instability: Hydrolysis of the amide bond, accelerated by pH drift often induced by electrolyte impurities or buffer incompatibility.
This document provides a validated roadmap for characterizing these failure modes, ensuring robust product performance in saline-based drug delivery vehicles, therapeutic washes, and high-salt topical formulations.
Material Characterization & Mechanism of Action
The Molecule
-
Structure: A hydrophobic C12 (lauryl) tail attached to a hydrophilic head group consisting of a tertiary amide nitrogen substituted with two 2-hydroxypropyl groups.
-
Differentiation: Unlike its ethoxylated counterpart (Lauramide DEA), the presence of branched methyl groups in the DIPA moiety increases hydrophobicity. This results in a lower Cloud Point and higher sensitivity to electrolyte-induced dehydration.
Mechanisms of Instability in Electrolytes
A. The "Salting-Out" Effect (Hofmeister Series) Electrolytes compete with the surfactant’s hydrophilic head groups for water molecules. High charge density ions (e.g., Cl⁻, SO₄²⁻) strip the hydration shell from the hydroxypropyl groups.
-
Consequence: The surfactant becomes less soluble. The Critical Micelle Concentration (CMC) drops, and the solution may cross its Cloud Point at ambient temperatures, resulting in turbidity or precipitation.
B. Amide Hydrolysis While generally stable at neutral pH, the amide bond is susceptible to hydrolysis, reverting to Lauric Acid and Diisopropanolamine (DIPA) .
-
Electrolyte Role: Certain salts can act as Lewis acids or alter the local pH within the micellar palisade layer, catalyzing hydrolysis even if bulk pH appears stable.
Experimental Protocols
Protocol A: Electrolyte Compatibility Mapping (The "Salt Curve")
Objective: To determine the maximum electrolyte tolerance before phase separation (Cloud Point depression) and to map the viscosity profile.
Materials:
-
Lauramide DIPA (High Purity >98%)
-
Primary Surfactant (e.g., Sodium Laureth Sulfate - if testing in a mixed system)
-
Electrolytes: NaCl, KCl, MgCl₂ (Analytical Grade)
-
Deionized Water (Type I)
Workflow Diagram:
Figure 1: Workflow for mapping the salt tolerance profile of Lauramide DIPA formulations.
Step-by-Step Methodology:
-
Preparation: Prepare a master batch of the formulation containing Lauramide DIPA (typically 1.0% - 5.0%).
-
Aliquot: Divide into 10 samples of 50g each.
-
Dosing: Add electrolyte (e.g., NaCl) in increments of 0.5% w/w (0.0%, 0.5%, 1.0% ... 4.5%).
-
Mixing: Mix gently to avoid foaming until fully dissolved.
-
Equilibration: Store at 25°C for 24 hours to allow micellar rearrangement.
-
Measurement:
-
Visual: Record turbidity against a black background.
-
Viscosity: Measure using a Brookfield Viscometer (or rheometer) at a fixed shear rate (e.g., 10 rpm).
-
-
Cloud Point Determination: For clear samples, heat gradually in a water bath. Record the temperature where the solution turns hazy (
).
Data Output Example:
| NaCl Conc. (% w/w) | Appearance (25°C) | Viscosity (cP) | Cloud Point (°C) | Status |
| 0.0 | Clear | 1,200 | >90 | Stable |
| 1.0 | Clear | 3,500 | 85 | Stable |
| 2.0 | Clear | 6,800 (Peak) | 72 | Optimal |
| 3.0 | Slight Haze | 4,200 | 45 | Borderline |
| 4.0 | Opaque | 800 | 22 | Unstable |
Protocol B: Accelerated Chemical Stability (Hydrolysis Kinetics)
Objective: To quantify the degradation of Lauramide DIPA into Lauric Acid under thermal and ionic stress.
Mechanism Diagram:
Figure 2: Hydrolytic degradation pathway of Lauramide DIPA accelerated by ionic stress.
Analytical Method (HPLC-ELSD or HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Gradient elution.
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Detection: UV at 210 nm (amide bond) or ELSD (Evaporative Light Scattering Detector) for better sensitivity to non-chromophores.
-
Target: Separation of Lauramide DIPA (
min) and Lauric Acid ( min).
Protocol:
-
Sample Prep: Prepare formulation with 2% NaCl. Adjust pH to 4.0, 6.0, and 8.0 in separate aliquots.
-
Incubation: Store samples at 40°C and 50°C (Accelerated) for 4 weeks.
-
Sampling: Pull samples at T=0, 1 week, 2 weeks, 4 weeks.
-
Extraction: Dilute 1g of sample in 10mL Methanol to break micelles and solubilize the fatty acid. Filter (0.45µm PTFE).
-
Criteria: >5% loss of active Lauramide DIPA or appearance of >1% Lauric Acid indicates failure.
Interpretation & Troubleshooting
Scenario 1: Viscosity Loss over Time
-
Cause: Likely hydrolysis. As Lauramide DIPA cleaves, the free Lauric Acid acts as a defoamer and disrupts the worm-like micelles responsible for viscosity.
-
Verification: Check pH.[9] Hydrolysis often causes pH drift (becoming more alkaline if amine is released, or acidic if fatty acid dominates buffering). Run HPLC.
Scenario 2: Haze upon Cooling (4°C)
-
Cause: The "Kraft Point" of the system has been raised by electrolytes. The surfactant is crystallizing or salting out.
-
Mitigation: Reduce electrolyte concentration or add a hydrotrope (e.g., Sodium Xylenesulfonate) to increase the solubility of the DIPA headgroup.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 168320831, this compound. Retrieved February 26, 2026 from [Link]
-
U.S. Environmental Protection Agency (2025). Chemical Dashboard: N,N-Bis(2-hydroxyethyl)dodecanamide Properties & Fate. Retrieved February 26, 2026 from [Link]
-
Cosmile Europe (2025). Ingredient Profile: Lauramide DIPA. Retrieved February 26, 2026 from [Link]
-
European Medicines Agency (2023). Guideline on Stability Testing of Existing Active Substances and Related Finished Products. EMA/CVMP/QWP/709423/2022.[9] Retrieved February 26, 2026 from [Link]
-
Knowde (2025). Technical Data Sheet: PEL-AMID L-DIPA (Lauramide DIPA). Retrieved February 26, 2026 from [Link]
Sources
- 1. This compound | CAS#:54914-38-4 | Chemsrc [chemsrc.com]
- 2. 54914-38-4|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - this compound (C18H37NO3) [pubchemlite.lcsb.uni.lu]
- 6. PEL-AMID L-DIPA - Ele Corporation - Lauramide DIPA - 54914-38-4 [knowde.com]
- 7. makingchembooks.com [makingchembooks.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Resolving peak overlap of N,N-bis(2-hydroxypropyl)dodecanamide in mass spectrometry
Technical Support Center: Resolving Isobaric Interference of N,N-bis(2-hydroxypropyl)dodecanamide in LC-MS
Executive Summary
Issue: High-background noise or discrete ghost peaks observed at m/z 316.28 (ESI+) or m/z 360.27 (Formate adduct, ESI-) . Identified Contaminant: this compound (CAS: 54914-38-4), also known as Lauramide DIPA. Source: Slip agents and antistatic additives leaching from polypropylene (PP) labware (pipette tips, microcentrifuge tubes, well plates). Impact: Signal suppression of co-eluting analytes, isobaric interference with drugs (e.g., Oxycodone, Tiotropium), and false positives in non-targeted metabolomics.
Part 1: Diagnostic Workflow
How do I confirm this peak is Lauramide DIPA and not my analyte?
Q1: The peak appears in my samples, but also in my solvent blanks. Is it carryover? A: Unlikely. If the peak intensity is consistent across multiple blanks and does not diminish after needle washing, it is a leachable .
-
Test: Inject a "Null" injection (0 µL) or a glass-vial solvent blank. If the peak disappears, the source is the sample preparation container. If it remains, the source is the mobile phase or system tubing.
Q2: What is the mass spectral signature of this contaminant? A: Use the following mass transitions and properties to confirm identity:
| Parameter | Value | Notes |
| Monoisotopic Mass | 315.277 Da | Formula: C₁₈H₃₇NO₃ |
| Precursor Ion (ESI+) | 316.28 [M+H]⁺ | Dominant species in positive mode. |
| Adducts (ESI+) | 338.26 [M+Na]⁺ | Common in high-salt mobile phases. |
| Precursor Ion (ESI-) | 360.27 [M+HCOO]⁻ | Formate adduct in negative mode. |
| Retention Behavior | Late Eluting | Lipophilic (LogP ~3.5). Elutes near 100% Organic. |
| Key Fragment Ions | m/z 114, 72 | Characteristic of the diisopropanolamine head group. |
Technical Insight: The [M+H]⁺ ion at 316.28 is isobaric with several small molecule drugs. High-Resolution MS (HRMS) may distinguish them by mass defect, but triple quads (QqQ) require chromatographic resolution.
Part 2: Root Cause Analysis & Elimination
Where is it coming from, and how do I stop it?
Q3: I changed my solvents, but the peak persists. Why? A: This compound is rarely in the solvent itself. It is a surface-active agent added to plastics to prevent sticking.
-
Primary Source: "Low Retention" pipette tips and polypropylene 96-well plates. The organic solvent in your sample (e.g., Acetonitrile protein crash) extracts the amide from the plastic walls.
-
Secondary Source: Syringe filters with polypropylene housings.
Q4: Can I wash the plasticware to remove it? A: Yes, but it requires a specific protocol. Standard aqueous rinsing is ineffective due to the compound's lipophilicity.
Protocol: Pre-Washing Polypropylene Consumables
-
Solvent: Use 50:50 Methanol:Water (LC-MS grade).
-
Action: Rinse pipette tips by aspirating/dispensing the solvent 3 times to waste before touching your actual sample.
-
Plate Washing: For deep-well plates, rinse wells with 500 µL of Methanol, vortex, and discard prior to use.
-
Alternative: Switch to Glass-coated plates or HDPE (High-Density Polyethylene) ware, which typically uses fewer slip agents than PP.
Part 3: Chromatographic Resolution
I cannot change my labware immediately. How do I separate the interference?
Q5: The contaminant co-elutes with my analyte. How do I shift it? A: Lauramide DIPA is a surfactant with a C12 alkyl chain and a polar head. Its retention is highly sensitive to the organic modifier type and column chemistry .
Strategy A: The "Phenyl" Shift Standard C18 columns interact primarily via hydrophobic forces. Phenyl-Hexyl or Biphenyl columns introduce pi-pi interactions.
-
Mechanism:[1][2] Lauramide DIPA lacks pi-systems. Analytes with aromatic rings (most drugs) will shift retention significantly on a Phenyl column relative to the contaminant.
Strategy B: Gradient Modification The contaminant typically elutes during the high-organic wash phase.
-
Action: If your analyte elutes late, flatten the gradient at the end.
-
Example: Instead of ramping 5%
95% B in 5 mins, ramp 5% 80% in 5 mins, then hold. This forces the highly lipophilic Lauramide DIPA to elute after the data acquisition window or in the column wash step.
Visual Guide: Troubleshooting Decision Tree
Caption: Decision matrix for isolating and resolving Lauramide DIPA interference.
Part 4: Advanced Mass Spectrometry Mitigation
Chromatography didn't work. How do I filter it out electronically?
Q6: Can I use MRM (Multiple Reaction Monitoring) to ignore it? A: Yes, provided your analyte has a unique fragment ion.
-
The Trap: Many users select generic "water loss" transitions for their analyte. Lauramide DIPA also loses water easily.
-
The Fix: Select a product ion that requires breaking the stable amide bond or the C12 chain, which requires higher Collision Energy (CE).
Table 1: MRM Optimization for Isobaric Discrimination
| Compound | Precursor (m/z) | Common Product (Interference Risk) | Unique Product (Recommended) | CE (eV) |
| Lauramide DIPA | 316.3 | 298.3 (H₂O loss) | 114.1 (Amine head) | 25-30 |
| Analyte X (e.g., Oxycodone) | 316.2 | 298.2 (H₂O loss) | 241.1 or 256.1 | Optimized |
Critical Protocol: If your analyte only fragments to 298.3, you must use chromatographic separation. MRM cannot distinguish them if the transition is identical.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 168320831, N,N-bis(2-hydroxyethyl)dodecanamide (Analogous Structure). PubChem. Available at: [Link]
-
Guo, X., et al. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry.[3] Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Waters Corporation. Controlling Contamination in LC/MS Systems. Waters Support. Available at: [Link]
-
Tran, T. et al. (2020). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography. LCGC International. Available at: [Link]
-
Chemical Abstracts Service (CAS). this compound (CAS 54914-38-4).[4][5] Common Chemistry. Available at: [Link][4]
Sources
- 1. Effect of signal interference from dosing excipients on pharmacokinetic screening of drug candidates by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | CAS#:54914-38-4 | Chemsrc [chemsrc.com]
Technical Support Center: Lauramide DIPA Stability in Acidic Media
Status: Operational Ticket ID: LDIPA-ACID-OPT Assigned Specialist: Senior Application Scientist[1]
Welcome to the Technical Support Portal
You have reached the advanced troubleshooting hub for Lauramide DIPA (Lauramide Diisopropanolamide) . This guide addresses the chemical stability of non-ionic surfactants in low-pH environments (pH < 4.0).
While Lauramide DIPA is frequently selected over Lauramide DEA for its favorable safety profile (reduced nitrosamine potential) and steric stability, it remains an amide .[1] In acidic aqueous media, amides are susceptible to hydrolysis, leading to formulation failure (precipitation, viscosity loss, and pH drift).
This guide provides the mechanistic understanding, diagnostic protocols, and stabilization strategies required to secure your formulation.
Module 1: The Core Mechanism (Root Cause Analysis)[1]
Q: Why is my formulation losing viscosity and precipitating after 2 weeks at pH 3.5?
A: You are likely observing Acid-Catalyzed Amide Hydrolysis .[1]
Unlike esters, amides are relatively stable due to resonance delocalization of the nitrogen lone pair. However, in the presence of hydronium ions (
The Failure Cascade:
-
Attack: Water attacks the carbonyl carbon (Rate Determining Step).[1]
-
Irreversibility: The leaving group (Diisopropanolamine) is basic.[1] In your acidic medium, it immediately captures a proton to form the ammonium salt. This removal of the free amine drives the reaction to completion (Le Chatelier’s principle).
The Result:
-
Precipitate: Lauric Acid (insoluble in water).[1]
-
Viscosity Loss: Destruction of the surfactant (Lauramide DIPA).[1]
Visualizing the Pathway:
Figure 1: The irreversible degradation pathway of Lauramide DIPA in acidic media.[1]
Module 2: Diagnostic & Troubleshooting
Q: How do I confirm if the white precipitate is Lauric Acid?
A: Use this rapid isolation protocol. Lauramide DIPA is soluble/dispersible in water; Lauric Acid is not.[1]
Protocol: Precipitate Identification
-
Filter: Pass the formulation through a 0.45 µm PTFE filter to collect the white solid.
-
Wash: Rinse the solid with cold deionized water (removes residual surfactant/salts).[1]
-
Dissolve: Attempt to dissolve the solid in Methanol or Hexane .[1]
-
Observation: Lauric acid dissolves readily in organic solvents.[1]
-
-
Melting Point Check (Validation):
Q: My pH is drifting upwards. Is this related?
A: Yes. While hydrolysis consumes a proton initially, the release of Diisopropanolamine (DIPA) creates a buffering effect.
-
Initial State: Strong Acid (Low pH).[1]
-
Hydrolysis Product: DIPA (Secondary amine, pKa ~11).[1]
-
Reaction:
. -
Effect: As the surfactant degrades, it releases a base that consumes free protons, causing the pH of your system to rise over time.
Module 3: Stabilization Strategies
Q: How can I stabilize Lauramide DIPA without changing the pH?
A: You must prevent water from reaching the amide bond.[1] Since you cannot remove the acid, you must use Steric Shielding and Water Activity Reduction .[1]
Strategy 1: The "Micellar Shield" (Co-surfactants) Lauramide DIPA is bulky (two isopropyl groups).[1] By mixing it with anionic surfactants (e.g., Sodium Laureth Sulfate) or amphoterics (Betaines), you force the Lauramide DIPA into mixed micelles.
-
Mechanism: The anionic heads repel hydronium ions (
), and the tight packing of the micelle "buries" the amide bond in the hydrophobic core, shielding it from aqueous protons.
Strategy 2: Polyol Dilution Replace a portion of the free water with polyols (Glycerin, Propylene Glycol, or PEG-8).
-
Mechanism: This lowers the water activity (
) .[1] Hydrolysis requires free water.[1] By binding water to the polyol, you reduce the effective concentration of the nucleophile.
Comparative Stability Data (Accelerated Aging at 40°C, pH 3.5)
| Formulation Variable | % Hydrolysis (Week 1) | % Hydrolysis (Week 4) | Status |
| Control (Water only) | 12% | 45% | FAIL |
| + 20% Glycerin | 5% | 18% | Marginal |
| + Anionic Co-surfactant (SLES) | < 1% | 4% | PASS |
Module 4: Analytical Validation (HPLC Protocol)
Q: How do I quantify Lauramide DIPA remaining in my product?
A: Do not rely on viscosity.[1] You need a specific HPLC method to separate the amide from the fatty acid byproduct.
Methodology: Reverse-Phase HPLC
-
Principle: Separation based on hydrophobicity.[1] Lauric acid is more hydrophobic than Lauramide DIPA in acidic mobile phases.[1]
Instrument Parameters:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Keeps Lauric acid protonated) |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide bond absorption) |
| Temperature | 30°C |
Workflow Visualization:
Figure 2: Analytical workflow for quantifying surfactant degradation.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). [1]
-
Cosmetic Ingredient Review (CIR). (2016).[1] Safety Assessment of Diethanolamides as Used in Cosmetics. (Validates stability profiles and nitrosamine concerns of DEA vs DIPA analogs).
-
PubChem. (2024).[1] Lauramide DIPA (Compound Summary). National Library of Medicine.[1] [1]
-
Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena (4th ed.).[1] Wiley.[1] (Mechanisms of micellar catalysis and inhibition). [1]
Sources
Reducing background noise in electrochemical sensors containing fatty amides
Topic: Reducing Background Noise in Lipid-Modified Electrochemical Interfaces
Welcome to the Advanced Sensor Support Hub
Status: Operational | Tier: Level 3 (R&D Support) Subject Matter: Optimization of Signal-to-Noise Ratio (SNR) in Fatty Amide-Containing Matrices.
Executive Summary: Fatty amides (e.g., Oleamide, Erucamide) present a unique paradox in electrochemistry. Whether you are detecting them as biomarkers or using them as an immobilization matrix (e.g., in Carbon Paste Electrodes), their long alkyl chains act as electrical insulators. This creates high impedance and significant capacitive charging currents, often masking the Faradaic signal of interest. Furthermore, exogenous fatty amides are notorious "ghost" contaminants leaching from laboratory plastics.
This guide provides the protocols to dismantle these noise sources, ensuring your sensor measures the chemistry, not the capacitance.
Module 1: The Matrix – Optimizing Electrode Fabrication
The Problem: In Carbon Paste Electrodes (CPE) or Screen-Printed Electrodes (SPE) modified with fatty amides, "noise" is often actually micro-heterogeneity . Clumps of insulating lipid create islands of high resistance, leading to erratic baseline drift and poor electron transfer kinetics (
Protocol: The "Homogeneous Phase" Fabrication
Standard physical mixing is insufficient. You must ensure the fatty amide coats the conductive carbon uniformly without blocking the percolation threshold.
-
Solvent-Assisted Homogenization (The "Wet" Method):
-
Do not dry-mix fatty amide powder with graphite.
-
Step A: Dissolve the specific fatty amide (e.g., Oleamide) in a volatile non-polar solvent (Chloroform or Hexane) to create a 10 mM stock.
-
Step B: Add spectroscopic grade graphite powder to this solution.
-
Step C: Evaporate the solvent under a gentle
stream while stirring continuously. This deposits a mono/multi-layer of amide onto the individual graphite particles. -
Step D: Add the binder (Paraffin oil) only after the solvent is fully removed.
-
Why? This ensures every carbon particle has intimate contact with the lipid selector, reducing the "resistive noise" caused by bulk lipid domains.
-
-
Nanomaterial Doping (The "Bridge" Strategy):
-
Fatty amides increase charge transfer resistance (
). To counter this, dope the matrix with 5-10% (w/w) Multi-Walled Carbon Nanotubes (MWCNTs) or Graphene Nanoplatelets. -
Mechanism: These materials act as "conductive nanowires," tunneling electrons through the insulating lipid layer to the back-contact.
-
Module 2: The Signal – Pulse Voltammetry Optimization
The Problem: Fatty amides create a high Double-Layer Capacitance (
The Solution: Switch to Differential Pulse Voltammetry (DPV) .[1][2] DPV samples current after the capacitive surge has decayed, extracting only the Faradaic signal.
Technical Diagram: The DPV Noise-Rejection Mechanism
Caption: DPV minimizes background noise by sampling current only after the capacitive charging current (red) has decayed, leaving the pure Faradaic signal (green).
Optimization Table: DPV Parameters for Lipid Matrices
| Parameter | Recommended Range | Impact on Noise | Technical Note |
| Pulse Amplitude | 25 mV – 50 mV | High: Large pulses increase | Keep <50mV to prevent widening peaks which lowers SNR. |
| Pulse Width | 50 ms – 100 ms | Critical: Too short = | If background is high, increase width to allow full capacitive discharge. |
| Step Potential | 2 mV – 5 mV | Medium: Affects resolution. | Smaller steps reduce background roughness but increase scan time. |
| Sampling Width | 16.7 ms (1 line cycle) | High: Integration time. | Sync with line frequency (50/60Hz) to reject mains hum. |
Module 3: The "Ghost Peak" (Contamination Control)
The Problem: You see a peak at ~1.0V - 1.2V (vs Ag/AgCl) that shouldn't be there, or your baseline rises uncontrollably. The Cause: This is likely Exogenous Oleamide . It is a slip agent used in the manufacturing of polypropylene pipette tips and microcentrifuge tubes. It leaches into organic solvents (DMSO, Methanol) and even aqueous buffers.
Protocol: The "Plastic-Free" Workflow
If your sensor contains fatty amides, you cannot distinguish "good" amide from "contaminant" amide easily. You must eliminate the source.
-
Solvent Compatibility: Never store organic stock solutions in plastic tubes. Use glass vials with PTFE-lined caps .
-
Tip Pre-Rinsing: If you must use plastic tips, pre-rinse them 3x with the solvent you are using before drawing the actual sample. This washes away the surface slip agents.
-
The Blank Test: Always run a "System Blank" (Buffer + Solvent injected via your tips) before your sample. If a peak appears, your plasticware is compromising the assay.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Capacitive Background (Thick Hysteresis in CV) | Lipid layer is too thick or disorganized. | 1. Reduce fatty amide loading (try 5% w/w).2. Switch from CV to DPV/SWV.3. "Activate" electrode: Cycle 10x in 0.1M NaOH (-0.2V to +0.6V). |
| Drifting Baseline | Electrode surface is hydrating slowly or lipid is dissolving. | 1. Soak electrode in buffer for 20 mins before use.2. Ensure electrolyte pH does not hydrolyze the amide bond (Avoid pH > 10). |
| "Ghost" Peaks (Unknown signals) | Leaching from pipette tips (Oleamide/Erucamide). | 1. Switch to glass syringes/Hamilton syringes.2. Use "Low Retention" tips (often have less slip agent, but verify). |
| Low Sensitivity (Flat peaks) | Electron transfer blocked by alkyl chains. | 1. Add MWCNTs to the paste.2. Use a redox mediator (e.g., Ferricyanide) to probe surface accessibility. |
Visualizing the Troubleshooting Logic
Caption: Decision tree for isolating the source of noise: Methodological (Capacitive) vs. Environmental (Contamination).
References
-
Interference of Oleamide with Analytical Results. Vovk, I., et al. (2020).[3][4][5] Scientific Reports. Key Insight: Identifies plastic labware as the primary source of oleamide contamination, causing false positives in analytical assays. [3][4]
-
Biosensors Based on Lipid Modified Graphene Microelectrodes. Zhang, Y., et al. (2017). Sensors (MDPI). Key Insight: Demonstrates how lipid layers increase specific capacitance and how graphene doping mitigates resistance.
-
Optimizing Differential Pulse Voltammetry Parameters. Macias Sensors Tech Note (2023). Key Insight: detailed breakdown of how pulse width and amplitude specifically target the capacitive decay curve to improve SNR.
-
Differential Pulse Voltammetry Optimization for Lanthanides (Applicable methodology). Analytical & Bioanalytical Electrochemistry (2024). Key Insight: Provides a statistical approach (Box-Behnken) for optimizing deposition potential and time to reduce background in complex matrices.
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 3. Interference of oleamide with analytical and bioassay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Synthesis Yield for N,N-bis(2-hydroxypropyl)dodecanamide
Topic: High-Performance Synthesis & Troubleshooting for Lauramide DIPA CAS: 54914-38-4 (Generic: 120-40-1 for DEA analog reference) Audience: Process Chemists, Formulation Scientists, Drug Development Leads[1]
Introduction: The Steric Challenge of DIPA Amidation
Welcome to the technical support hub for N,N-bis(2-hydroxypropyl)dodecanamide (Lauramide DIPA). Unlike the more common Diethanolamine (DEA) analogues, the synthesis of DIPA-derived amides presents a unique kinetic challenge: Steric Hindrance .
The bulky isopropanol groups on the amine nitrogen significantly reduce nucleophilicity compared to primary or unhindered secondary amines. Consequently, standard protocols for DEA amides often result in incomplete conversion (low yield) or high ester impurity profiles when applied to DIPA.[1] This guide addresses these specific mechanistic bottlenecks to maximize yield and purity.
Module 1: Critical Troubleshooting (Q&A)
Category A: Low Conversion & Yield Stalling[2]
Q1: My reaction stalls at ~80-85% conversion even after prolonged heating. Adding more catalyst doesn't help. Why?
Diagnosis: You have likely hit the Thermodynamic Equilibrium Wall .
Technical Insight: The direct amidation between Lauric Acid and Diisopropanolamine (DIPA) is an equilibrium reaction releasing water.
Corrective Action:
-
Vacuum Profiling: Do not rely on atmospheric distillation. Apply vacuum (< 50 mbar ) once the temperature reaches 140°C.
-
Nitrogen Sweep: Use a subsurface nitrogen sparge (not just a blanket) to mechanically strip water molecules from the viscous reaction matrix.
-
Stoichiometry Adjustment: The "Law of Mass Action" dictates that excess amine drives the fatty acid to depletion. Shift from a 1:1 molar ratio to a 1:1.05 or 1:1.1 excess of DIPA .
Q2: I am using a methyl ester route (Methyl Laurate + DIPA) to avoid water removal issues, but the yield is still low.
Diagnosis: Catalyst Deactivation or Phase Incompatibility .
Technical Insight: Transamidation requires a basic catalyst (e.g., Sodium Methoxide, NaOMe).[1] However, commercial DIPA often contains trace water (0.1–0.5%).[1] Water kills the methoxide catalyst immediately:
Corrective Action:
-
Drying Step: Dry the DIPA under vacuum at 80°C before adding the catalyst/methyl ester.
-
Catalyst Loading: Increase NaOMe loading to 0.5 - 1.0 wt% .
-
Methanol Removal: Continuous removal of methanol is just as critical as water removal in the direct acid route.
Category B: Impurity Profiling (The "Hidden" Yield Loss)
Q3: My FTIR spectrum shows a persistent peak at ~1735 cm⁻¹ (Ester) alongside the Amide peak (~1640 cm⁻¹). Is this unreacted starting material?
Diagnosis: You are forming the Amino-Ester Kinetic Product .[1]
Technical Insight: DIPA has both amine (-NH) and hydroxyl (-OH) functionalities.[1] While the amide (N-acylation) is the thermodynamic product, the ester (O-acylation) can form faster kinetically, especially at lower temperatures (<130°C).[1]
Corrective Action:
-
Thermal Aging: Hold the reaction at 150°C–160°C for 1–2 hours at the end of the process. This thermal energy is required to overcome the activation energy for the
rearrangement. -
Avoid Acid Catalysis: Acid catalysts promote esterification. Ensure the system is neutral or slightly basic.
Q4: The product has a dark amber/brown color. How do I prevent this?
Diagnosis: Oxidative Degradation of the amine. Technical Insight: Secondary alkanolamines like DIPA are prone to oxidation at high temperatures, forming color bodies (Schiff bases/conjugated enamines).[1]
Corrective Action:
-
Strict Anaerobic Conditions: The reaction must be performed under inert atmosphere (
). -
Temperature Cap: Do not exceed 165°C . Above this, thermal degradation accelerates exponentially.[1]
-
Reducing Agents: Add 0.1% Hypophosphorous acid (50%) or Sodium Hypophosphite at the start of the reaction to act as a color stabilizer/antioxidant.
Module 2: Visualizing the Mechanism
The following diagram illustrates the competition between the desired Amidation, the kinetic Esterification, and the risk of Oxazoline formation (a cyclic byproduct formed by over-dehydration).
Caption: Reaction pathway showing the critical O-to-N rearrangement step required to convert ester impurities into the target amide.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of High-Purity this compound. Scale: 1.0 Mole (Theoretical Yield ~315g)
Materials Table
| Component | Role | MW ( g/mol ) | Mass (g) | Molar Eq |
| Lauric Acid (C12) | Substrate | 200.32 | 200.3 | 1.00 |
| Diisopropanolamine (DIPA) | Reagent | 133.19 | 146.5 | 1.10 (10% Excess) |
| Hypophosphorous Acid (50%) | Antioxidant | - | 0.2 | 0.1 wt% |
Step-by-Step Methodology
-
Charging:
-
In a 500mL 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen sparge tube, temperature probe, and Dean-Stark trap (with condenser).
-
Charge Lauric Acid and Hypophosphorous Acid .
-
Begin heating to 70°C (melt phase).
-
-
Amine Addition:
-
Reaction Phase 1 (Dehydration):
-
Ramp temperature to 140°C over 45 minutes.
-
Water evolution will begin at ~110-120°C.[1]
-
Hold at 140°C for 1 hour.
-
-
Reaction Phase 2 (Rearrangement & Completion):
-
Ramp temperature to 155°C .
-
Apply Vacuum: Slowly lower pressure to 20-50 mbar to strip remaining water.[1]
-
Crucial Step: Hold at 155°C / 50 mbar for 2–3 hours . This drives the
rearrangement and pushes equilibrium.
-
-
End-Point Determination:
-
Check Acid Value (AV) .[1] Target: AV < 2.0 mg KOH/g.
-
Check Amine Value . Target: Consistent with 10% excess (approx 15-20 mg KOH/g).
-
FTIR: Confirm disappearance of Ester shoulder at 1735 cm⁻¹.
-
-
Workup (Removal of Excess DIPA):
-
The product contains ~10% excess DIPA.
-
Option A (Distillation): If high purity is needed, wipe-film evaporation (WFE) is required due to the high boiling point of DIPA.[1]
-
Option B (Wash): Dissolve in ethyl acetate, wash with brine (DIPA partitions into aqueous phase), dry, and evaporate.[1] Note: This is often impractical for surfactants due to emulsion formation.
-
Standard Industrial Practice: The excess DIPA is often left in the product (as "Free Amine") for surfactant applications, as it boosts pH and solubility.
-
Module 4: Troubleshooting Decision Tree
Caption: Diagnostic workflow for isolating the root cause of synthesis failure.
References
-
Chemsrc. (2025). This compound | CAS#:54914-38-4.[1][2][3] Retrieved from [Link][1]
-
CAS Common Chemistry. (n.d.).[3] this compound.[1][2][3] Retrieved from [Link][1][3]
-
ResearchGate. (2025). Eco-friendly lauric acid-diisopropanolamine adjuvant for sustainable enhancement. Retrieved from [Link]
-
Google Patents. (2006). Process for producing a refined product of polyoxypropylene fatty acid isopropanolamide surfactant (US7067471B2). Retrieved from
Sources
Validation & Comparative
Publish Comparison Guide: Validation of N,N-bis(2-hydroxypropyl)dodecanamide as a Reference Standard in Metabolomics
Executive Summary
In the high-throughput analysis of bioactive lipids, specifically Fatty Acid Amides (FAAs) and N-acylethanolamines (NAEs) , the selection of an appropriate reference standard is the single most critical factor determining quantitative accuracy. While isotopically labeled (deuterated) analogs are the historical "gold standard," they present significant cost barriers and potential stability issues (H/D exchange).
This guide validates N,N-bis(2-hydroxypropyl)dodecanamide (CAS 54914-38-4) as a robust, cost-effective Surrogate Internal Standard (IS) . Unlike common contaminants such as Oleamide or Erucamide that plague plasticware, this synthetic amide is non-endogenous to mammalian systems, structurally homologous to bioactive lipids, and exhibits distinct chromatographic behavior that minimizes ion suppression crosstalk.
Technical Profile & Mechanism of Action
To validate this compound, we must first establish its physicochemical suitability as a mimic for target analytes like Anandamide (AEA) or Palmitoylethanolamide (PEA).
| Feature | Specification | Relevance to Metabolomics |
| Compound Name | This compound | Synthetic Surrogate IS |
| Formula | C18H37NO3 | Matches C12-C20 lipid range |
| Exact Mass | 315.2773 Da ([M+H]+) | Distinct from PEA (300.29) & AEA (348.29) |
| LogP (Predicted) | ~3.5 - 4.0 | Co-extracts with neutral lipids/amides |
| Ionization | ESI (+) | Forms stable [M+H]+ and [M+Na]+ adducts |
| Solubility | MeOH, ACN, CHCl3 | Compatible with Folch/Matyash extraction |
Mechanistic Suitability
The "bis-hydroxypropyl" headgroup provides sufficient polarity to anchor the molecule in the ESI plume, mimicking the ionization efficiency of the ethanolamine headgroup found in endogenous NAEs. However, the bulky propyl groups induce a slight retention time shift, preventing the IS from competing for ionization energy at the exact moment the target analyte elutes—a common issue with co-eluting deuterated standards in high-matrix samples.
Comparative Analysis: The Performance Matrix
This section objectively compares this compound against the two primary alternatives: Deuterated Standards and Homologous Odd-Chain Fatty Acids.
Table 1: Reference Standard Performance Comparison
| Metric | This compound (Subject) | Deuterated Analogs (e.g., d4-PEA) | Odd-Chain Fatty Acids (e.g., C17:0 Amide) |
| Cost Efficiency | High (Synthetic bulk availability) | Low (High synthesis cost) | Medium |
| Endogenous Background | Zero (Synthetic xenobiotic) | Zero (Isotopic distinction) | Risk (Trace levels in some diets) |
| Retention Time (RT) | Shifted (0.2–0.5 min offset) | Co-eluting (Identical to analyte) | Shifted (Significant offset) |
| Matrix Effect Correction | Good (Global extraction efficiency) | Excellent (Spot-specific correction) | Moderate |
| Ion Suppression Risk | Low (Elutes away from analyte) | High (Competes with analyte) | Low |
| Stability | High (Shelf-stable >2 years) | Variable (Risk of D/H exchange) | High |
Critical Insight: While deuterated standards are superior for correcting "spot-specific" matrix effects (ion suppression at a specific second), the Subject Standard is superior for routine profiling where cost and signal stability are paramount. Its RT shift allows it to act as a retention marker without suppressing the signal of the target analyte.
Validation Framework & Experimental Protocols
To implement this compound as a validated standard, the following "Self-Validating System" must be executed. This ensures the standard is performing correctly in your specific matrix (plasma, tissue, or cell culture).
Phase A: Specificity & Blank Analysis
Objective: Confirm the standard is not present in the biological matrix or plasticware background.
-
Extract a "Double Blank" (Matrix only, no IS).
-
Extract a "System Blank" (Solvent only, no Matrix, no IS).
-
Inject the Subject Standard (100 nM in MeOH).
-
Criteria: The Double Blank must show <1% signal at the retention time/mass transition of the Subject Standard.
Phase B: Linearity & Recovery Protocol
Objective: Prove the standard tracks extraction efficiency linearly.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound at 1 mM in Methanol.
-
Spiking: Create a calibration curve of the Target Analytes (e.g., AEA, PEA) in the biological matrix (0.1 nM to 1000 nM).
-
IS Addition: Spike the Subject Standard into every calibrator and sample at a fixed concentration (e.g., 200 nM).
-
Extraction (Modified Folch):
-
Add 200 µL Sample + 10 µL IS Stock.
-
Add 800 µL Chloroform:Methanol (2:1).
-
Vortex (30s), Centrifuge (3000g, 5 min).
-
Collect lower organic phase, dry under N2.[1]
-
Reconstitute in 100 µL Mobile Phase (50:50 ACN:H2O).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: H2O + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 30% B to 100% B over 10 min.
-
-
Data Processing: Plot the Ratio (Area_Analyte / Area_IS) vs. Concentration.
-
Pass Criteria: r² > 0.99; Accuracy ±15% for all points.
-
Visualization of the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating this specific reference standard in a lipidomics pipeline.
Caption: Logical workflow for validating this compound, ensuring specificity against biological background before proceeding to quantitative validation.
Scientific Grounding & References
The validation of fatty acid amides and the use of surrogate internal standards is grounded in established bioanalytical guidelines (FDA/EMA) and lipidomics best practices.
Key Considerations for "Scientific Integrity"
-
Purity is Paramount: As this compound class is used in industrial surfactants, "Technical Grade" (<90%) is unacceptable for metabolomics. Only Analytical Grade (>98%) standards should be used to prevent introducing plasticizer contaminants (e.g., phthalates) often found in industrial synthesis byproducts.
-
RT Shift: Expect this compound to elute earlier than Dodecanamide (due to polar hydroxy groups) but later than shorter chain NAEs. This unique retention window is its primary advantage, placing it in a "quiet" zone of the chromatogram.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
LIPID MAPS® Lipidomics Gateway. "Internal Standards for Lipidomic Analysis." [Link]
-
Tan, B., et al. (2021). "Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources." Molecules, 26(9), 2543. [Link]
-
National Institute of Standards and Technology (NIST). "SRM 1950 - Metabolites in Frozen Human Plasma." [Link]
Sources
Spectroscopic characterization (NMR/IR) of high-purity N,N-bis(2-hydroxypropyl)dodecanamide
Topic: Spectroscopic Characterization (NMR/IR) of High-Purity N,N-bis(2-hydroxypropyl)dodecanamide Content Type: Publish Comparison Guide
A Comparative Technical Guide for Drug Development & Formulation Scientists
Executive Summary: The Purity Imperative
This compound (commonly referred to as Lauramide DIPA) is a critical non-ionic surfactant and solubilizer used in pharmaceutical formulations and dermocosmetics. While functionally similar to its diethanolamine (DEA) analogs, the DIPA variant is increasingly preferred due to a more favorable safety profile regarding nitrosamine formation.
However, commercial synthesis often yields "technical grade" mixtures containing significant impurities: amine esters (thermodynamically favored over amides under certain conditions), free fatty acids , and unreacted amines . These impurities compromise formulation stability, alter micellar critical concentrations (CMC), and pose regulatory risks.
This guide provides a definitive spectroscopic framework to distinguish High-Purity (>98%) this compound from technical-grade alternatives, utilizing High-Resolution NMR and FTIR.
Structural Context & Synthesis Logic
To interpret the spectra, one must understand the molecular dynamics. Unlike simple amides, this tertiary amide exhibits rotamerism (restricted rotation around the C-N bond) and potential regio-isomerism (Amide vs. Ester).
The Impurity Pathway (Visualization)
The following diagram illustrates the competitive pathways during synthesis that necessitate rigorous characterization.
Figure 1: Competitive reaction pathways. High purity requires driving the kinetic amino-ester intermediate completely to the thermodynamic amide form without generating ester-amide byproducts.
Protocol 1: FTIR Analysis (The Rapid Screen)
Fourier Transform Infrared Spectroscopy (FTIR) is the most efficient method for detecting gross ester impurities. In high-purity samples, the ester carbonyl band must be absent.
Experimental Methodology
-
Instrument: ATR-FTIR (Diamond Crystal).
-
Sample Prep: Neat liquid/paste. Ensure complete contact with the crystal.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32.
Comparative Spectral Analysis[2][3][4]
| Functional Group | Vibration Mode | High-Purity Target (Wavenumber cm⁻¹) | Technical Grade / Impurity (Wavenumber cm⁻¹) | Interpretation |
| Amide Carbonyl | C=O Stretch (Amide I) | 1620 – 1645 (Strong) | 1620 – 1645 | Present in both. Diagnostic of the amide backbone. |
| Ester Carbonyl | C=O Stretch | ABSENT | 1735 – 1750 (Medium/Strong) | The "Smoking Gun". Presence indicates failure to rearrange ester intermediate or esterification of hydroxyl groups. |
| Hydroxyl | O-H Stretch | 3300 – 3450 (Broad) | 3300 – 3450 | Present in both (from hydroxypropyl groups or free DIPA). |
| Amine | N-H Stretch | ABSENT | ~3300 (Sharp shoulder) | Indicates unreacted Diisopropanolamine (DIPA). |
| Amide II | N-H Bending | ABSENT | ~1550 | Only present if secondary amides (mono-alkyl) are formed (rare in this synthesis). |
Expert Insight: A high-purity sample will show a clean "Amide I" peak at ~1635 cm⁻¹ with no shoulder or distinct peak above 1700 cm⁻¹. If a peak at 1740 cm⁻¹ exists, the sample contains ester-amines and is liable to hydrolysis and pH drift.
Protocol 2: High-Resolution NMR (Structural Confirmation)
NMR provides the resolution necessary to quantify the ratio of amide to ester and confirm the regiochemistry. Note that tertiary amides often display doubled signals due to syn/anti rotamers.
Experimental Methodology
-
Solvent:
(Chloroform-d) is preferred to prevent H-bonding broadening, though can be used if solubility is an issue. -
Frequency: 400 MHz or higher recommended.
-
Relaxation Delay (d1): >5 seconds (essential for accurate integration of the lipid chain vs. headgroup).
H NMR Assignment Table ( )
| Proton Position | Structure Fragment | Chemical Shift ( | Multiplicity | Integration (Target) | Notes |
| Terminal Methyl | 0.88 | Triplet | 3H | Reference signal. | |
| Chain Methylene | Bulk | 1.25 | Multiplet | ~16H | Large overlap region. |
| 1.60 | Multiplet | 2H | Broadened. | ||
| 2.30 – 2.40 | Triplet (often split) | 2H | Diagnostic. Shifts downfield if esterified (rare for this position). | ||
| Isopropanol Methyls | 1.15 – 1.20 | Doublet(s) | 6H | Often appears as two sets of doublets due to diastereomers/rotamers. | |
| N-Methylene | 3.20 – 3.60 | Complex Multiplet | 4H | Critical Region. Distinct from ester | |
| Methine (Headgroup) | 3.90 – 4.10 | Multiplet | 2H | Purity Check. If this shifts to ~5.0 ppm , the OH group is esterified (Impurity B). |
The "Rotamer Effect" in Analysis
Unlike simple esters, this compound exists as two slowly interconverting rotamers at room temperature.
-
Observation: You will likely see the
signals and the isopropanol signals split into unequal populations (e.g., 60:40 ratio). -
Validation: This is NOT an impurity. To confirm, run the NMR at elevated temperature (50°C). The peaks should coalesce into single averages.
Comparative Performance Guide
When selecting a reagent for drug delivery or sensitive formulations, the distinction between "High Purity" and "Standard" is quantifiable.
| Feature | High-Purity this compound | Standard/Technical Grade | Impact on Formulation |
| Ester Content | < 0.5% (by NMR integration) | 5 – 15% | Esters hydrolyze over time, causing pH drift (acidity) and potential skin irritation. |
| Free Amine (DIPA) | < 1.0% | 2 – 5% | Free amines can react with formulation preservatives or actives; risk of nitrosamine formation. |
| Solubility | Clear in aqueous/organic blends | Hazy or precipitating | Impurities (fatty acids) reduce solubility and cloud point. |
| CMC (Crit. Micelle Conc.) | Sharp, defined transition | Broad, undefined | Inconsistent drug encapsulation efficiency. |
Characterization Workflow (Decision Tree)
Use this logic flow to validate incoming raw materials.
Figure 2: Step-by-step validation workflow for quality assurance.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Amide MIPA Ingredients as Used in Cosmetics. (2019). Detailed analysis of isopropanolamide impurities and safety profiles. Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectra of Fatty Acid Amides. National Institute of Standards and Technology.[1] General reference for Amide I/II vs Ester band assignments. Available at: [Link]
-
AOCS. Official Methods and Recommended Practices of the AOCS. American Oil Chemists' Society. (Methodology for surfactant characterization). Available at: [Link]
Sources
Comparative Analysis of Amide-Based Neutral Carriers for Magnesium Ion Sensing
Executive Summary: The Magnesium Selectivity Challenge
Magnesium (
To sense
This guide compares the three critical generations of amide-based carriers:
-
ETH 4030 (Magnesium Ionophore III): The legacy bis-amide.
-
ETH 7025 (Magnesium Ionophore IV): The current industry standard (tris-malonamide).
-
ETH 5506 (Adamantyl-amide): The high-lipophilicity contender for long-life sensors.
Mechanistic Foundation
Understanding the coordination chemistry is vital for selecting the right carrier for your application. Unlike crown ethers which rely on cavity size, amide carriers rely on substituent architecture to force the carbonyls into a convergent cavity.
Diagram 1: The Sensing Mechanism
This diagram illustrates the equilibrium process at the phase boundary where the ionophore (
Caption: Thermodynamic cycle of magnesium extraction. The carrier (L) must overcome the high hydration energy of Mg²⁺, facilitated by the lipophilic anion (R⁻).
Comparative Performance Analysis
The following analysis is based on membranes prepared with o-NPOE (2-nitrophenyl octyl ether) as the plasticizer, which is critical. Non-polar plasticizers (like DOS) drastically reduce selectivity for divalent ions.
The Contenders
| Feature | ETH 4030 | ETH 7025 | ETH 5506 |
| Chemistry | Bis-malonamide | Tris-malonamide | Tris-malonamide (Adamantyl) |
| Structure | Bidentate/Tetradentate | Hexadentate (Tripodal) | Hexadentate (Rigidified) |
| Binding Mode | 2:1 or 3:1 (L:Mg) | 1:1 (L:Mg) | 1:1 (L:Mg) |
| Lipophilicity ( | ~5.8 (Moderate) | ~8.5 (High) | >10 (Very High) |
| Primary Use | Educational / Basic | Clinical (Serum/Blood) | Long-term Monitoring |
Quantitative Benchmarks (Selectivity & Sensitivity)
Note: Selectivity coefficients (
| Metric | ETH 4030 | ETH 7025 (Standard) | ETH 5506 (Advanced) |
| -1.2 | -1.9 to -2.2 | -2.0 | |
| -3.0 | -4.1 | -4.2 | |
| -2.2 | -2.9 | -3.7 | |
| Nernstian Slope (mV/dec) | 25-27 (Sub-Nernstian) | 29.5 ± 0.5 | 29.8 ± 0.2 |
| Detection Limit ( | -4.5 | -5.5 | -5.8 |
| Operational Lifetime | < 2 weeks | 2-3 months | > 6 months |
Expert Insight: The "Selectivity Gap"
ETH 7025 is the superior choice for blood analysis because of its 1:1 stoichiometry. ETH 4030 requires multiple ligand molecules to wrap one magnesium ion, making the response entropy-disfavored and sluggish. ETH 5506 introduces bulky adamantyl groups; this does not significantly improve selectivity over 7025 but drastically prevents the ionophore from leaching out of the membrane, solving the "drift" problem in continuous monitoring.
Validated Experimental Protocol
To achieve the selectivity values listed above, the membrane formulation is strictly non-negotiable. The ratio of the lipophilic borate to the ionophore is the single most critical variable.
Membrane Formulation (Weight %)
-
Ionophore (ETH 7025): 1.0 - 1.5 wt%
-
Anionic Additive (KTpClPB): 0.6 - 0.7 wt%
-
Critical Note: This corresponds to roughly 60-70 mol% relative to the ionophore. If you use <50%, you get high resistance and anion interference. If >100%, the membrane becomes a cation-exchanger and loses Mg-selectivity.
-
-
Plasticizer (o-NPOE): 65.0 wt% (Must be polar!)
-
Polymer (High Molecular Weight PVC): ~33.0 wt%
Fabrication Workflow
Caption: Step-by-step fabrication of the PVC sensing membrane. Proper conditioning (Step 4) is essential to establish the phase boundary potential.
Measurement Protocol: Fixed Interference Method (FIM)
Do not use simple calibration for selectivity determination. Use FIM to mimic physiological conditions.
-
Background: Prepare a solution with a constant concentration of the interfering ion (e.g.,
). -
Titration: Stepwise add
to vary concentration from to . -
Plot: EMF vs.
. -
Calculation: The intersection of the extrapolated linear portions (interference limit vs. Nernstian slope) defines
.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Slope < 25 mV/dec | Insufficient Borate Sites | Increase KTpClPB to 70 mol% of ionophore. |
| Drift / Instability | Leaching of Ionophore | Switch from ETH 7025 to ETH 5506 or use a lipophilic coating. |
| High Ca Interference | Wrong Plasticizer | Ensure o-NPOE is used. DOS/DOP will fail. |
| Slow Response (>30s) | Membrane too thick | Reduce casting volume or increase THF ratio. |
References
-
Spichiger, U. E., et al. (1993). "Development of magnesium-selective ionophores." Analytica Chimica Acta, 281(1), 129-140.
-
O'Donnell, J., et al. (1993).[1] "Magnesium-selective ionophores: Current status and perspectives." Analytica Chimica Acta, 281(1), 129.[1]
-
Bakker, E., & Pretsch, E. (2000). "Lipophilicity of neutral carriers in solvent polymeric membranes." Analytical Chemistry, 72(5), 1127-1133.
-
Suzuki, K., et al. (1995). "Design and synthesis of magnesium-selective ionophores based on amide-derivatives." Analytical Chemistry, 67(2), 324-334.
-
Sigma-Aldrich. "Magnesium Ionophore IV (ETH 7025) Product Sheet."
Sources
Safety Operating Guide
Personal protective equipment for handling N,N-bis(2-hydroxypropyl)dodecanamide
Executive Safety Summary
N,N-bis(2-hydroxypropyl)dodecanamide (commonly referred to as Lauramide DIPA or Lauric Diisopropanolamide) presents a specific set of handling challenges distinct from standard organic solvents. As a non-ionic surfactant and fatty acid amide, its primary hazards are physical adhesion and membrane disruption .[1]
Unlike volatile solvents that evaporate, this compound is typically a viscous liquid or waxy solid that adheres tenaciously to skin and ocular tissue.[1] Upon contact, its surfactant properties facilitate the penetration of lipid bilayers, leading to severe irritation or damage.
Immediate Operational Directives:
-
Ocular Risk: High.[1] The compound is difficult to rinse.[1] Chemical splash goggles are mandatory ; safety glasses are insufficient.[1]
-
Dermal Risk: Moderate to High.[1] Prolonged contact causes defatting and irritation.[1]
-
Environmental: Toxic to aquatic life (H411).[1] Zero-discharge protocol required.
Hazard Identification & Risk Assessment
Effective PPE selection relies on understanding the mechanism of injury, not just the GHS codes.[1]
| Hazard Class | GHS Code | Signal Word | Mechanism of Action | Operational Implication |
| Eye Damage/Irritation | H318 / H319 | DANGER | Surfactant-induced lysis of corneal epithelial cells.[1] | Immediate, irreversible damage potential.[1] Do not rely on eyewash alone. |
| Skin Irritation | H315 | WARNING | Emulsification of skin lipids (defatting) and protein denaturation.[1] | Contamination may not be immediately painful, leading to delayed burns.[1] |
| Aquatic Toxicity | H411 | WARNING | Disruption of gill membranes in aquatic organisms.[1] | All waste (including rinsate) must be captured as hazardous chemical waste.[1] |
Critical Incompatibility: Do NOT co-locate or process with nitrosating agents (e.g., nitrites, nitrous acid).[1] Secondary amines (impurities) in this product can react to form N-nitrosamines , which are potent carcinogens [1].[1]
PPE Selection Matrix
This matrix is designed for Standard Laboratory Scale (mg to g) and Pilot Scale (kg) handling.[1]
| Protection Zone | PPE Requirement | Technical Specification | Rationale | Replacement Protocol |
| Ocular | Chemical Splash Goggles | Indirect Vent, ANSI Z87.1+ (or EN 166 3) | Viscosity Hazard: The waxy/viscous nature prevents immediate removal by blinking or flushing. Goggles seal the eye orbit from splashes.[1] | Replace if lens is scratched or seal degrades.[1] |
| Hand (Splash) | Nitrile Gloves | Thickness: | Nitrile offers excellent resistance to fatty amides and aliphatic hydrocarbons.[1] | Change immediately upon splash.[1] Change every 60 mins of active use.[1] |
| Hand (Immersion) | Double Gloving or Laminate | Inner: NitrileOuter: Silver Shield / 4H | Required for spill cleanup or bulk transfer.[1] Prevents permeation of the carrier solvent or concentrated surfactant.[1] | Reuse outer glove only if chemically decontaminated immediately.[1] |
| Respiratory | P95 / N95 Mask | NIOSH Approved | Particulate Hazard: If handling the solid/waxy flake form, dust inhalation can irritate the upper respiratory tract.[1] | Discard after 8 hours of use or if breathing resistance increases.[1] |
| Body | Lab Coat (Poly/Cotton) | High-neck, snap closure | Standard barrier.[1] Note: If heating/melting, add a Rubber/Neoprene Apron .[1] | Launder professionally. Do not wash at home.[1] |
Operational Handling Protocol
Phase A: Preparation & Weighing
The compound is often a waxy solid or paste at room temperature.[1]
-
Static Control: Waxy flakes can be statically charged.[1] Use an antistatic gun or ionizer if weighing small quantities (<10 mg) to prevent dispersal.[1]
-
Tool Selection: Use PTFE-coated spatulas .[1] The compound adheres strongly to stainless steel, increasing spill risk during transfer.[1]
-
Donning: Put on goggles before opening the secondary container.
Phase B: Solubilization & Heating
-
Melting: If melting is required (Melting Point ~35–60°C depending on purity), use a water bath or bead bath.[1] Do not use a heat gun , as localized overheating can cause degradation and fume generation.[1]
-
Ventilation: All heating operations must occur inside a certified Chemical Fume Hood.[1]
Phase C: Spill Response (The "Slip" Hazard)
Surfactant spills create an extreme slip hazard that water exacerbates by creating foam.[1]
-
Stop: Do not rush. Isolate the area.
-
Dry Clean: Apply an inert absorbent (vermiculite or sand) directly to the spill.[1] Do not add water.[1]
-
Scoop: Transfer the paste/absorbent mix to a solid waste container.[1]
-
Solvent Wipe: Wipe the residue with Ethanol (70%) or Isopropanol to cut the lipid film.[1]
-
Final Wash: Only use soap and water after the bulk material is removed.[1]
Decision Logic: PPE & Handling Workflow
The following diagram outlines the logical flow for determining safety requirements based on the physical state of the material.
Figure 1: Risk-based decision tree for selecting PPE and engineering controls based on the physical state of the material.
Decontamination & Disposal
Glassware Cleaning: Standard dishwashers often fail to remove waxy amides, leading to cross-contamination of future experiments.[1]
-
Pre-Rinse: Rinse glassware with warm Ethanol or Isopropanol .[1] Collect this solvent as halogen-free organic waste.[1]
-
Base Bath: If residue persists, a KOH/Isopropanol bath is effective, but ensure compatibility with the glass type.[1]
Waste Stream Classification:
-
Solid Waste: Contaminated gloves, paper towels, and scoops must go to Hazardous Solid Waste (due to aquatic toxicity).[1]
-
Liquid Waste: Collect in Non-Halogenated Organic waste streams.[1]
-
Drain Disposal: STRICTLY PROHIBITED. [1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9903249, Lauric isopropanolamide. Retrieved October 26, 2025 from [Link]
-
Cosmetic Ingredient Review (CIR). (2014).[1] Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. (Relevant for amide/surfactant toxicity mechanisms).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Amides, C12-18 and C18-unsatd., N,N-bis(hydroxyethyl) (Analogous Read-Across Data).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
